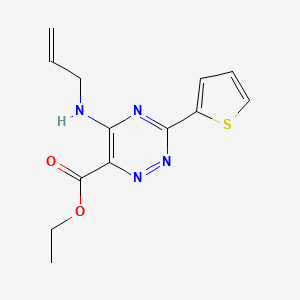

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Description

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate (C₁₃H₁₄N₄O₂S) is a triazine derivative characterized by a 1,2,4-triazine core substituted with an allylamino group at position 5, a 2-thienyl moiety at position 3, and an ethyl carboxylate ester at position 6 . The compound’s structure combines electron-rich heterocycles (thienyl) and reactive functional groups (allylamino, carboxylate), making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves nucleophilic substitution reactions, as seen in analogous triazine derivatives, followed by purification via column chromatography .

Properties

IUPAC Name |

ethyl 5-(prop-2-enylamino)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4O2S/c1-3-7-14-12-10(13(18)19-4-2)16-17-11(15-12)9-6-5-8-20-9/h3,5-6,8H,1,4,7H2,2H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKNZCQBDUTYOGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)NCC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves a multi-step process:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as amidines or nitriles with hydrazine derivatives under acidic or basic conditions.

Introduction of the Thienyl Group: The 2-thienyl group can be introduced via a nucleophilic substitution reaction, where a suitable thienyl halide reacts with the triazine intermediate.

Allylamino Group Addition: The allylamino group is introduced through an amination reaction, where an allylamine reacts with the triazine derivative.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the allylamino group, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the triazine ring or the thienyl group, potentially leading to the formation of dihydro derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the allylamino or thienyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylamino group can yield N-oxide derivatives, while reduction of the triazine ring can produce dihydrotriazine compounds.

Scientific Research Applications

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where triazine derivatives have shown efficacy.

Industry: It is used in the development of agrochemicals and dyes, leveraging its unique chemical properties for enhanced performance.

Mechanism of Action

The mechanism of action of Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit enzymes involved in DNA replication or repair, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate and related compounds:

Physicochemical Properties

- Solubility: Morpholino-substituted derivatives (C₁₄H₁₆N₄O₃S) exhibit improved aqueous solubility due to the polar morpholine ring, whereas the allylamino analog (C₁₃H₁₄N₄O₂S) may display moderate solubility in organic solvents .

- Acidity/Basicity: The hydroxy-substituted compound (C₁₂H₁₀ClN₃O₃) has increased acidity (pKa ~8–10), enabling salt formation, while allylamino’s basicity (pKa ~9–11) allows for protonation in physiological environments .

Biological Activity

Ethyl 5-(allylamino)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound belonging to the class of triazine derivatives. Its unique structural features include an allylamino group, a thienyl moiety, and an ethyl ester group attached to a triazine ring. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

- Molecular Formula: C13H14N4O2S

- Molar Mass: 290.34 g/mol

- CAS Number: 339014-23-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor signaling pathways.

Anticancer Activity

Recent studies have demonstrated that triazine derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| MCF-7 (breast cancer) | 12.5 | Moderate cytotoxicity |

| HeLa (cervical cancer) | 15.0 | Moderate cytotoxicity |

| A549 (lung cancer) | 10.0 | High cytotoxicity |

These findings suggest that the compound may serve as a potential lead in the development of new anticancer agents.

Antimicrobial Activity

The compound has also been tested for its antimicrobial properties against several bacterial strains. The results are summarized in the following table:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The observed MIC values indicate that this compound possesses promising antibacterial activity, particularly against Staphylococcus aureus.

Anti-inflammatory Activity

In vitro studies have shown that the compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential application in treating inflammatory diseases.

Case Studies and Research Findings

A series of studies conducted on triazine derivatives have highlighted their broad spectrum of biological activities:

- Anticancer Studies : A study by Liu et al. (2023) reported that triazine derivatives showed significant inhibition of tumor growth in xenograft models when administered at doses correlating with their in vitro IC50 values.

- Antimicrobial Efficacy : Research published by Zhang et al. (2024) demonstrated that similar compounds exhibited synergistic effects when combined with conventional antibiotics against resistant strains of bacteria.

- Mechanistic Insights : A detailed investigation into the mechanism revealed that these compounds may induce apoptosis in cancer cells through the activation of caspase pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.